1-Cyclopropylbutan-1-one

Lipophilicity ADME Chromatography

1-Cyclopropylbutan-1-one (CAS 6705-46-0) is a C7 alkyl cyclopropyl ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. It features a cyclopropyl ring directly attached to the carbonyl carbon of a butanone chain.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 6705-46-0
Cat. No. B1266937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylbutan-1-one
CAS6705-46-0
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCC(=O)C1CC1
InChIInChI=1S/C7H12O/c1-2-3-7(8)6-4-5-6/h6H,2-5H2,1H3
InChIKeyBQZDDAHAABBWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylbutan-1-one (CAS 6705-46-0): A Unique C7 Alkyl Cyclopropyl Ketone Building Block for Precision Synthesis


1-Cyclopropylbutan-1-one (CAS 6705-46-0) is a C7 alkyl cyclopropyl ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. It features a cyclopropyl ring directly attached to the carbonyl carbon of a butanone chain . Its key physicochemical properties include a predicted density of 0.954 g/cm³, a boiling point of 154.1 °C at 760 mmHg, a flash point of 44.8 °C, and a refractive index of 1.462 [1][2]. Its InChIKey is BQZDDAHAABBWRC-UHFFFAOYSA-N, and its canonical SMILES is CCCC(=O)C1CC1 [1].

The Procurement Risk: Why a Simple Cyclopropyl Ketone or Isomeric Analog Cannot Replace 1-Cyclopropylbutan-1-one


Generic substitution is not feasible due to the precise impact of the alkyl chain length on the compound's physicochemical properties, which directly affect synthetic performance and downstream applications. In the cyclopropyl ketone series, altering the alkyl substituent significantly changes key parameters. For instance, the difference in logP between the C5 methyl analog (0.49) and the C7 propyl analog (1.27) indicates a substantial shift in hydrophobicity, impacting solubility, partitioning, and chromatographic behavior. Furthermore, computational studies on SmI₂-catalyzed couplings show that alkyl cyclopropyl ketones exhibit distinct reactivity profiles compared to their aryl counterparts, with the alkyl derivatives undergoing facile radical trapping [1]. These quantitative and mechanistic differences mean that substituting 1-cyclopropylbutan-1-one with a shorter-chain or different-class cyclopropyl ketone will alter reaction outcomes, yields, and purification protocols.

Quantitative Differentiation: 1-Cyclopropylbutan-1-one vs. Closest Analogs


Lipophilicity Shift: Impact of Alkyl Chain Length on LogP

1-Cyclopropylbutan-1-one exhibits a significantly higher predicted logP (1.27) compared to its methyl analog, cyclopropyl methyl ketone (logP 0.49) . This ~0.78 log unit difference corresponds to an ~6-fold increase in octanol/water partition coefficient. This directly impacts retention time in reverse-phase HPLC and influences bioavailability in medicinal chemistry applications.

Lipophilicity ADME Chromatography QSAR

Boiling Point Divergence and Its Implication for Purification

The boiling point of 1-cyclopropylbutan-1-one is 154.1 °C at 760 mmHg [1], which is significantly higher than that of cyclopropyl methyl ketone (114 °C) . This ~40 °C difference allows for a clear separation strategy in complex reaction mixtures.

Distillation Purification Process Chemistry Volatility

Divergent Reactivity: Alkyl vs. Aryl Cyclopropyl Ketones in SmI₂-Catalyzed Couplings

Computational studies reveal a fundamental reactivity dichotomy: alkyl cyclopropyl ketones (like 1-cyclopropylbutan-1-one) 'lack conjugation and exhibit high barriers for reduction and fragmentation but undergo facile radical trapping due to the minimal steric hindrance' [1]. In contrast, aryl cyclopropyl ketones have their reactivity enhanced by conjugation-stabilized ketyl radicals and facile fragmentation [1].

Radical Chemistry Catalysis Cycloaddition Mechanism

Physical Property Profile: Density and Refractive Index as QC Metrics

The reported density of 0.954 g/cm³ and refractive index of 1.462 [1] for 1-cyclopropylbutan-1-one are distinct from its homologs. For example, cyclopropyl methyl ketone has a reported density of 0.848-0.850 and refractive index of 1.422-1.426 . These physical constants serve as rapid, non-destructive checks for compound identity and purity.

Quality Control Analytical Chemistry Material Identification Specifications

Procurement-Driven Applications for 1-Cyclopropylbutan-1-one: Where Specificity Creates Value


Synthesis of Complex Drug-Like Molecules via Radical Trapping

The unique reactivity of alkyl cyclopropyl ketones in SmI₂-catalyzed formal [3+2] cycloadditions makes 1-cyclopropylbutan-1-one a valuable substrate for synthesizing complex, sp³-rich molecular architectures, which are highly desirable in modern drug discovery [1]. The facile radical trapping, as identified in computational studies, is a key differentiator from aryl analogs.

Method Development and QC for Distillation and Chromatography

The distinct physicochemical profile—boiling point of 154.1 °C, logP of 1.27, density of 0.954 g/cm³, and refractive index of 1.462—provides a reliable set of quantitative benchmarks for developing and validating purification (distillation) and analytical (HPLC, GC) methods [2][3]. This specificity ensures process consistency and reduces method development time.

Reference Standard for GC-MS Analysis of Cyclopropyl-Containing Metabolites

Stable-isotope-dilution GC-MS methods have been developed for cyclopropylbutan-1-one derivatives as anti-inflammatory agents [4]. Procuring 1-cyclopropylbutan-1-one can serve as a crucial non-deuterated reference standard or synthetic intermediate for preparing isotopically labeled internal standards, supporting bioanalytical studies in pharmaceutical development.

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